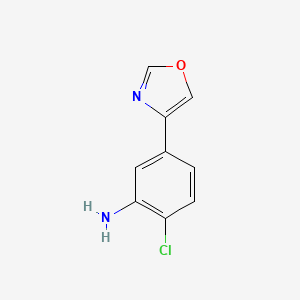

2-Chloro-5-(oxazol-4-yl)aniline

Description

BenchChem offers high-quality 2-Chloro-5-(oxazol-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(oxazol-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(1,3-oxazol-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHUMIQVBWOTJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739218 |

Source

|

| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916051-61-1 |

Source

|

| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(oxazol-4-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(oxazol-4-yl)aniline is a substituted aniline derivative featuring a five-membered oxazole heterocycle. This unique combination of a chloroaniline moiety and an oxazole ring makes it a molecule of significant interest in medicinal chemistry and drug discovery. The aniline component provides a versatile scaffold for further chemical modifications, while the oxazole ring is a known pharmacophore present in numerous biologically active compounds, contributing to target binding and metabolic stability.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-Chloro-5-(oxazol-4-yl)aniline, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 916051-61-1 | |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | |

| Appearance | Predicted: Off-white to light brown solid | Inferred from related anilines |

| Melting Point | Predicted: 120-140 °C | Inferred from related anilines |

| Boiling Point | > 300 °C (decomposes) | Inferred from related anilines |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | Inferred from structural features |

| pKa (of the anilinium ion) | Predicted: 2.5 - 3.5 | Inferred from substituted anilines |

Molecular Structure and Spectroscopic Analysis

The structure of 2-Chloro-5-(oxazol-4-yl)aniline is characterized by a benzene ring substituted with a chlorine atom, an amino group, and an oxazole ring. The relative positions of these substituents are key to its chemical reactivity and biological activity.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.3 ppm (s, 1H, oxazole H5)

-

δ ~8.1 ppm (s, 1H, oxazole H2)

-

δ ~7.3 ppm (d, J=8.5 Hz, 1H, Ar-H)

-

δ ~7.1 ppm (d, J=2.5 Hz, 1H, Ar-H)

-

δ ~6.9 ppm (dd, J=8.5, 2.5 Hz, 1H, Ar-H)

-

δ ~5.5 ppm (s, 2H, -NH₂)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~152 ppm (oxazole C2)

-

δ ~148 ppm (Ar-C-NH₂)

-

δ ~138 ppm (oxazole C5)

-

δ ~135 ppm (oxazole C4)

-

δ ~130 ppm (Ar-C-Cl)

-

δ ~125 ppm (Ar-C)

-

δ ~118 ppm (Ar-CH)

-

δ ~116 ppm (Ar-CH)

-

δ ~114 ppm (Ar-CH)

-

-

FT-IR (KBr, cm⁻¹):

-

3450-3300 (N-H stretching of the primary amine)

-

3150-3100 (C-H stretching of the aromatic and oxazole rings)

-

1620-1580 (C=N and C=C stretching of the oxazole and aromatic rings)

-

1100-1000 (C-O-C stretching of the oxazole ring)

-

850-750 (C-Cl stretching)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 194/196 (due to ³⁵Cl and ³⁷Cl isotopes)

-

Key fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the oxazole ring.

-

Synthesis and Reactivity

A plausible and efficient synthesis of 2-Chloro-5-(oxazol-4-yl)aniline can be designed based on established methods for oxazole formation. A common and effective route is the Robinson-Gabriel synthesis or a related cyclodehydration reaction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-Chloro-5-(oxazol-4-yl)aniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-(oxazol-4-yl)nitrobenzene

-

To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude intermediate oxazoline is then subjected to dehydration and oxidation. This can often be achieved by heating the reaction mixture at reflux for an extended period or by the addition of a mild oxidizing agent.

-

Purify the resulting 2-Chloro-5-(oxazol-4-yl)nitrobenzene by column chromatography on silica gel.

Step 2: Reduction to 2-Chloro-5-(oxazol-4-yl)aniline

-

Dissolve 2-Chloro-5-(oxazol-4-yl)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.

-

If using SnCl₂/HCl, stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, 2-Chloro-5-(oxazol-4-yl)aniline, by column chromatography or recrystallization.

Reactivity Profile

The reactivity of 2-Chloro-5-(oxazol-4-yl)aniline is dictated by its three key functional components:

-

Aniline Moiety: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. These reactions allow for the straightforward introduction of diverse substituents, making it a valuable building block in combinatorial chemistry.

-

Oxazole Ring: The oxazole ring is a relatively stable aromatic heterocycle. However, it can be susceptible to cleavage under harsh acidic or basic conditions. The nitrogen and oxygen atoms can also act as hydrogen bond acceptors, which is important for its interaction with biological targets.

-

Chlorinated Aromatic Ring: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but also serves as a potential site for nucleophilic aromatic substitution under specific conditions or with appropriate catalysts.

Applications in Drug Discovery

The structural features of 2-Chloro-5-(oxazol-4-yl)aniline make it an attractive scaffold for the development of kinase inhibitors and other targeted therapies.[1] The aniline nitrogen can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of many ATP-competitive kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors, such as gefitinib and dasatinib, feature a substituted aniline or a related nitrogen-containing heterocycle that forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 2-Chloro-5-(oxazol-4-yl)aniline core can be readily elaborated to explore interactions with various kinase targets.

Caption: Potential binding mode of a 2-Chloro-5-(oxazol-4-yl)aniline-based kinase inhibitor.

By modifying the aniline nitrogen with various chemical groups, researchers can target the hydrophobic regions of the ATP binding site, while the oxazole and chloro-substituted phenyl ring can be tailored to occupy other pockets, thereby enhancing potency and selectivity. Potential kinase targets for inhibitors derived from this scaffold include:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Src Family Kinases (SFKs)

-

Aurora Kinases

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 2-Chloro-5-(oxazol-4-yl)aniline. Therefore, it must be handled with the precautions appropriate for a novel chemical entity of unknown toxicity. Based on its structural components, the following hazards should be considered:

-

Aniline Toxicity: Anilines are known to be toxic and can be absorbed through the skin. They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2]

-

Organochloride Toxicity: Chlorinated aromatic compounds can be persistent in the environment and may have long-term health effects.

-

General Chemical Hazards: As with any fine chemical, inhalation of dust and direct contact with skin and eyes should be avoided.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid generating dust.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

2-Chloro-5-(oxazol-4-yl)aniline is a promising building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its versatile chemical handles allow for extensive structural modifications, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. While further experimental characterization is required, the information and predictive data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. As with all novel chemical entities, appropriate safety precautions must be taken during its handling and use.

References

-

Broussy, S., et al. (2009). Toxicology Laboratory Analysis and Human Exposure to p-Chloroaniline. Journal of Medical Toxicology, 5(2), 69–73. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide (CAS 916051-61-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide, identified by CAS number 916051-61-1, is a complex heterocyclic molecule belonging to the quinazoline family. The quinazoline scaffold is a constituent of numerous biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a piperazine-1-carboxamide linkage to the quinazoline core suggests a design strategy aimed at exploring and optimizing the compound's interaction with biological targets. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic pathway, and an exploration of the potential biological significance of this compound, synthesized from available literature on structurally related molecules.

Chemical Identity and Structure

IUPAC Name: 4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide

CAS Number: 916051-61-1

Chemical Formula: C₂₄H₂₃ClN₆O₃

Molecular Weight: 494.94 g/mol

Chemical Structure:

Caption: Proposed synthetic pathway for CAS 916051-61-1.

Step-by-Step Methodology

Step 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (Intermediate D)

This key intermediate is crucial for the final coupling step. Its synthesis typically starts from a substituted anthranilic acid derivative, which is cyclized and then chlorinated.

-

Cyclization: 2-Amino-4,5-dimethoxybenzoic acid (B) is reacted with a cyclizing agent such as urea or sodium cyanate under heating to form 6,7-dimethoxyquinazolin-2,4(1H,3H)-dione (C). This reaction establishes the core bicyclic quinazoline ring system. The rationale for this step is the intramolecular condensation to form the pyrimidine ring fused to the benzene ring.

-

Chlorination: The resulting dione (C) is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield 2,4-dichloro-6,7-dimethoxyquinazoline (D). [4]This step is a critical activation of the 2 and 4 positions of the quinazoline ring for subsequent nucleophilic substitution.

Step 2: Synthesis of 1-(4-Cyanophenylcarbamoyl)piperazine (Intermediate E)

This intermediate can be prepared by reacting piperazine with 4-cyanophenyl isocyanate or by a two-step process involving the formation of a carbamoyl chloride followed by reaction with piperazine.

Step 3: Final Coupling Reaction

The final step involves the nucleophilic substitution of one of the chlorine atoms on the 2,4-dichloro-6,7-dimethoxyquinazoline (D) with the secondary amine of 1-(4-cyanophenylcarbamoyl)piperazine (E).

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as isopropanol or dimethylformamide (DMF) at an elevated temperature. [4]The choice of solvent and temperature is critical to ensure sufficient reactivity and to control the regioselectivity of the substitution. The 4-position of the quinazoline ring is generally more susceptible to nucleophilic attack than the 2-position.

-

Work-up and Purification: After the reaction is complete, the product is isolated by precipitation upon cooling or by the addition of a non-solvent like water. The crude product is then purified by recrystallization or column chromatography to obtain the final target compound, 4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide (F).

Characterization Techniques

The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule and confirm the connectivity of the different structural motifs.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O of the carboxamide, the C≡N of the nitrile, and the C-Cl bond.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and other elements, providing further confirmation of the empirical formula.

Potential Applications and Biological Significance

The chemical structure of 4-(2-chloro-6,7-dimethoxyquinazolin-4-yl)-N-(4-cyanophenyl)piperazine-1-carboxamide suggests potential for biological activity, drawing from the well-established pharmacology of its constituent moieties.

Quinazoline Core: Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to:

-

Anticancer: Many quinazoline derivatives have been developed as potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. [1]* Antimicrobial: The quinazoline ring system is found in various compounds with antibacterial and antifungal properties. [1][3]* Anti-inflammatory: Some quinazolines have demonstrated anti-inflammatory effects. [1] Piperazine and Carboxamide Linkers: The piperazine ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties and to orient functional groups for optimal target binding. The carboxamide linkage is also a prevalent feature in many drug molecules, contributing to hydrogen bonding interactions with biological targets. [3] Based on these structural features, CAS 916051-61-1 could be a candidate for investigation in the following areas:

-

Oncology: As a potential kinase inhibitor.

-

Infectious Diseases: As a potential antimicrobial agent.

-

Inflammatory Disorders: As a potential anti-inflammatory compound.

Further biological evaluation would be necessary to determine the specific activity and therapeutic potential of this compound.

Experimental Protocols for Physicochemical Characterization

To obtain accurate physicochemical data, the following experimental protocols are recommended:

Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the dry, crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the sample melts is recorded.

-

Determination of Solubility

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Determination of logP (Octanol-Water Partition Coefficient)

-

Method: Shake-flask method.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the octanol and water layers.

-

The concentration of the compound in each layer is determined by a suitable analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Sources

An In-depth Technical Guide to 2-chloro-5-(1,3-oxazol-4-yl)aniline: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-chloro-5-(1,3-oxazol-4-yl)aniline, a heterocyclic amine of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, and its emerging role as a crucial building block in the creation of targeted therapeutic agents.

Core Molecular Profile

2-chloro-5-(1,3-oxazol-4-yl)aniline is a substituted aniline derivative featuring a chloro group and an oxazole ring. The precise arrangement of these functional groups makes it a valuable synthon, particularly in the development of kinase and tubulin inhibitors. Its structural attributes are foundational to its utility in constructing complex, biologically active molecules.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂O | [1][2] |

| Molecular Weight | 194.621 g/mol | [1][2] |

| CAS Number | 916051-61-1 | [1] |

| Canonical SMILES | NC1=CC(=CC=C1Cl)C1=COC=N1 | [1] |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | 2-8 °C | [1][2] |

Synthesis and Purification: A Validated Workflow

The synthesis of oxazole-containing compounds often involves multi-step reaction sequences. While a direct, published protocol for 2-chloro-5-(1,3-oxazol-4-yl)aniline can be proprietary, a robust synthesis can be designed based on established methodologies for analogous structures. The following protocol represents a logical and field-proven approach. The causality behind this synthetic choice lies in its efficiency and the commercial availability of starting materials.

Conceptual Synthesis Pathway

The workflow hinges on the construction of the oxazole ring from a suitable precursor, followed by the reduction of a nitro group to the target aniline. This ensures the stability of the oxazole ring during the final reductive step.

Sources

The Ascendant Therapeutic Potential of Oxazole-Containing Anilines: A Technical Guide for Drug Discovery

Foreword: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic indices remains a paramount objective. Among the myriad of heterocyclic scaffolds, the oxazole ring system has emerged as a "privileged" structural motif, consistently appearing in a diverse array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties, metabolic stability, and ability to engage in a multitude of non-covalent interactions with biological macromolecules have cemented its status as a cornerstone in medicinal chemistry. This guide delves into a particularly promising subclass: oxazole-containing anilines. The strategic incorporation of an aniline moiety onto the oxazole core provides a versatile handle for synthetic modification, enabling the fine-tuning of physicochemical properties and the exploration of vast chemical space to optimize biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compelling compounds.

I. Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

The fight against cancer necessitates the development of therapeutic agents that can selectively target tumor cells while minimizing off-target toxicity. Oxazole-containing anilines have demonstrated significant promise in this arena, exhibiting cytotoxic and cytostatic effects against a broad spectrum of cancer cell lines through various mechanisms of action.

A. Mechanism of Action: Interrupting Key Oncogenic Pathways

A significant body of research points to the ability of oxazole-containing anilines to disrupt fundamental cellular processes that are hijacked by cancer cells to promote their growth and survival.

-

Tubulin Polymerization Inhibition: The microtubule network, formed by the dynamic polymerization of α- and β-tubulin heterodimers, is crucial for mitotic spindle formation and, consequently, cell division.[2] Several classes of anticancer drugs, such as the vinca alkaloids and taxanes, exert their effects by disrupting microtubule dynamics. Emerging evidence indicates that certain 2-anilino-oxazole derivatives act as potent inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[3][4] This mechanism is particularly attractive as it targets a well-validated anticancer target.

-

Kinase Inhibition: The aberrant activity of protein kinases is a hallmark of many cancers. These enzymes play a central role in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis. A notable example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. A series of 2-anilino-5-phenyloxazole derivatives has been identified as potent inhibitors of VEGFR2 kinase, demonstrating efficacy in both enzymatic and cellular assays.[5] By blocking this critical signaling node, these compounds can effectively stifle tumor growth and metastasis.

Diagram 1: Signaling Pathway of VEGFR2 Inhibition

Caption: Inhibition of VEGFR2 by oxazole-containing anilines blocks downstream signaling, leading to reduced cell proliferation and angiogenesis.

B. Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

The systematic modification of the chemical structure of oxazole-containing anilines has provided invaluable insights into the determinants of their anticancer activity. These structure-activity relationship (SAR) studies are crucial for the rational design of next-generation compounds with improved potency and selectivity.

For the 2-anilino-5-phenyloxazole scaffold, SAR exploration has revealed several key trends:

-

Substituents on the 2-Anilino Ring: The nature and position of substituents on the aniline ring significantly impact activity. Electron-donating groups, such as methoxy and methyl, at the para position often enhance potency.[2]

-

Substituents on the 5-Phenyl Ring: Modifications to the 5-phenyl ring are also critical. For instance, in the context of VEGFR2 inhibition, the introduction of a pyridyl group at the meta position of the 5-phenyl ring has been shown to be beneficial.[5]

Table 1: Anticancer Activity of Representative Oxazole-Containing Anilines

| Compound ID | 2-Anilino Substitution | 5-Phenyl Substitution | Target Cell Line | IC50 (µM) | Reference |

| 1a | 4-Methyl | H | HCT-116 | 0.53 | [2] |

| 3d | 4-Methyl | 3,4,5-Trimethoxy | HeLa | 0.03-0.043 | [3] |

| 7f | 4-Fluoro | H | A549 | 2.24 (Tubulin) | [4] |

| 39 | H | 3-(2-pyridyl) | HT29 | Moderate in vivo efficacy | [5] |

C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.

Diagram 2: Experimental Workflow of the MTT Assay

Caption: Workflow for determining the anticancer activity of oxazole-containing anilines using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole-containing aniline compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Oxazole-containing anilines have emerged as promising candidates for the development of novel anti-inflammatory agents.

A. Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. While the precise mechanisms for many oxazole-containing anilines are still under investigation, potential targets include cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[6]

Diagram 3: Workflow of the Carrageenan-Induced Paw Edema Assay

Caption: Procedure for assessing the anti-inflammatory activity of oxazole-containing anilines in the carrageenan-induced paw edema model.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compounds (oxazole-containing anilines) or the vehicle control orally or intraperitoneally. A standard anti-inflammatory drug, such as indomethacin or diclofenac, should be used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed anti-inflammatory effects.

III. Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic-resistant pathogens poses a grave threat to global health. The discovery of new antimicrobial agents with novel mechanisms of action is therefore a critical priority. Oxazole-containing anilines have demonstrated promising activity against a range of bacterial and fungal pathogens.[1]

A. Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of novel compounds.[7]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar plates using a sterile cotton swab.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the oxazole-containing aniline solution (at a known concentration) into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To quantify the antimicrobial potency of the compounds, the minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[8]

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the oxazole-containing aniline compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Conclusion and Future Perspectives

Oxazole-containing anilines represent a highly promising class of compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic tractability of this scaffold allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of novel oxazole-containing aniline derivatives.

Future research in this area should focus on several key aspects:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and effective therapeutic agents.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Expansion of Chemical Diversity: The exploration of novel synthetic methodologies to access a wider range of structurally diverse oxazole-containing anilines will be crucial for identifying new lead compounds with improved therapeutic potential.

The continued investigation of this remarkable class of molecules holds great promise for the development of innovative therapies to address some of the most pressing challenges in human health.

V. References

-

Singh, R., et al. (2019). Regulation of apoptosis in health and disease: The balancing act of BCL-2 family proteins. Nature Reviews Molecular Cell Biology, 20(3), 175–193. [Link]

-

Sarika, P. R., & Nirmala, M. J. (2012). Anti-inflammatory activity of the ethanolic extract of the leaves of Breynia rhamnoides (Retz.) Müll. Arg. in carrageenan-induced paw edema in rats. Journal of Applied Pharmaceutical Science, 2(11), 051-054. [Link]

-

RCSB PDB. (n.d.). RCSB PDB - 1Y6A: Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2 (VEGFR2) in complex with a N-(4-chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide derivative. [Link]

-

Thiophene-2-carbohydrazide was used in this study to produce some thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives through reactions with various carbon-centered electrophiles. ResearchGate. [Link]

-

Kratochvíl, M., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1238–1243. [Link]

-

Sutterlin, C., & Jones, R. N. (1976). Microdilution technique for antimicrobial susceptibility testing of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 10(4), 720–725. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

-

Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]

-

Al-Ostath, A. I., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 15(11), 1335. [Link]

-

Brancati, G., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(23), 5698. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Arshad, M., et al. (2018). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry, 88(9), 1886–1891. [Link]

-

El-Sayed, M. A. A., et al. (2022). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports, 12(1), 1-20. [Link]

-

Kumar, V., & Anwar, F. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(1), 20-23. [Link]

-

Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429. [Link]

-

Al-Obeidi, A., & Al-Bayati, F. A. (2017). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Global Pharma Technology, 8(1), 1-10. [Link]

-

Sławiński, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(21), 7247. [Link]

-

CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

-

Bemis, G. W., et al. (2009). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4222–4225. [Link]

-

CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Eighth Informational Supplement. CLSI document M100-S28. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

-

Cárdenas-Rodríguez, J., et al. (2023). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. Molecules, 28(9), 3749. [Link]

-

Agar well-diffusion antimicrobial assay. ResearchGate. [Link]

-

Szafraniec-Szczęsny, J., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(19), 6653. [Link]

-

Kamal, A., et al. (2016). 2-Anilino-3-aroylquinolines as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 59(19), 9036–9054. [Link]

-

IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]

-

Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Lesyk, R., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598. [Link]

-

Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. [Link]

-

YUSUFF, A. S. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM OILS. Journal of Applied Science and Technology, 18(1), 1-6. [Link]

-

Brancati, G., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. University of Padua Institutional Research Archive. [Link]

-

Sheeja Rekha A G, et al. (2022). A BRIEF REVIEW ON ANTIMICROBIAL ACTIVITY OF OXAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 9(9), 231-235. [Link]

-

Tian, F., et al. (2007). Synthesis and SAR of[2][9][10]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(8), 1973–1984. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

-

Arshad, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. [Link]

-

Romagnoli, R., et al. (2013). 2-Arylamino-4-amino-5-aroylthiazoles. "One-Pot" Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 56(23), 9695–9706. [Link]

Sources

- 1. iajps.com [iajps.com]

- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities | MDPI [mdpi.com]

- 4. 2-Anilino-3-Aroylquinolines as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. webcentral.uc.edu [webcentral.uc.edu]

- 8. microbeonline.com [microbeonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A-Z Guide to Mechanism of Action Elucidation for 2-Chloro-5-(oxazol-4-yl)aniline: A Kinase Inhibitor Hypothesis

Abstract

2-Chloro-5-(oxazol-4-yl)aniline is a novel chemical entity whose biological mechanism of action (MoA) remains uncharacterized. An analysis of its core structural motifs—a chloroaniline group and an oxazole ring—suggests a plausible role as a modulator of intracellular signaling. The aniline moiety is a privileged scaffold in the development of kinase inhibitors, known to interact with the ATP-binding pocket of numerous kinases.[1] Concurrently, oxazole-containing compounds are recognized for a wide spectrum of biological activities, including roles as anticancer and anti-inflammatory agents.[2][3] This guide puts forth the central hypothesis that 2-Chloro-5-(oxazol-4-yl)aniline functions as a protein kinase inhibitor . We present a comprehensive, three-phase experimental workflow designed to rigorously test this hypothesis, progressing from broad target discovery to precise mechanistic validation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to elucidate the MoA of this and other novel small molecules.

Phase I: Target Discovery and Initial Profiling

The primary objective of Phase I is to identify potential protein kinase targets of 2-Chloro-5-(oxazol-4-yl)aniline and to establish its biological activity in a cellular context. A dual-pronged approach, combining computational prediction with high-throughput biochemical screening, provides the most efficient path to initial target identification.

In Silico Target Prediction

Causality: Before committing to resource-intensive wet-lab experiments, computational modeling can prioritize likely kinase families or specific kinases. This is based on the principle that the compound's 3D structure and electronic properties will favor binding to protein pockets with complementary shapes and charge distributions.

Protocol:

-

Ligand Preparation: Generate a low-energy 3D conformation of 2-Chloro-5-(oxazol-4-yl)aniline using a computational chemistry suite (e.g., LigPrep in Maestro).

-

Target Database: Utilize a database of high-resolution kinase crystal structures (e.g., Protein Data Bank).

-

Molecular Docking: Perform docking simulations against the ATP-binding sites of a diverse panel of human kinases. A consensus scoring approach, using multiple docking algorithms (e.g., Glide, AutoDock), is recommended to reduce false positives.[4]

-

Analysis: Rank kinases based on predicted binding affinity (docking score). Flag kinases where the aniline or oxazole moiety forms hydrogen bonds with the critical hinge region residues.

High-Throughput Kinase Panel Screening

Causality: This is the cornerstone experiment to empirically identify direct enzymatic targets across the human kinome. By testing the compound against hundreds of purified kinases, we can generate a quantitative profile of its potency and selectivity.[5]

Protocol:

-

Assay Format: Utilize a well-established biochemical assay format, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP depletion, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4][6]

-

Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins Discovery, Reaction Biology) for screening against a panel of >400 human protein kinases at a fixed concentration (typically 1 µM and 10 µM).

-

Data Expression: Results are typically expressed as Percent Inhibition relative to a vehicle control (DMSO). A hit is commonly defined as >50% inhibition at 1 µM.

Cellular Viability Profiling

Causality: To ensure the compound is not merely a promiscuous biochemical inhibitor, its effect on living cells must be determined. Screening against a panel of cancer cell lines provides initial evidence of cellular activity and can reveal potential therapeutic areas.

Protocol:

-

Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).

-

Assay: Seed cells in 96- or 384-well plates. After 24 hours, treat with a serial dilution of the compound (e.g., from 100 µM to 1 nM).

-

Viability Measurement: After 72 hours of incubation, measure cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

| Assay Type | Result Summary | Interpretation |

| Kinase Panel Screen (1 µM) | >80% inhibition of Kinase X, Kinase Y. <30% inhibition for all other kinases. | Potent and selective activity against specific kinases. |

| Cellular Viability | GI50 < 1 µM in Cell Line A. GI50 > 20 µM in Cell Line B. | Compound exhibits differential cytotoxicity, suggesting a specific MoA rather than general toxicity. |

Phase II: Target Validation and Affinity Characterization

The goal of Phase II is to rigorously validate the primary hits from the kinase screen, confirm direct physical binding, and demonstrate target engagement within a live-cell context.

IC50 Determination

Causality: A dose-response curve provides the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency against a specific enzyme. This is essential for confirming the hits from the primary screen and ranking them.[5]

Protocol:

-

Assay: Using the same biochemical assay format as the primary screen, test the compound against purified preparations of the hit kinases (e.g., Kinase X, Kinase Y).

-

Concentration Range: Use a 10-point, 3-fold serial dilution series (e.g., from 100 µM down to 5 nM).

-

Data Analysis: Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Binding Assays: Surface Plasmon Resonance (SPR)

Causality: Enzyme activity assays can be prone to artifacts. A direct binding assay confirms physical interaction between the compound and the target protein, independent of its enzymatic function. SPR is a powerful technique for this, providing kinetic parameters like association (ka) and dissociation (kd) rates.[7][8][9]

Protocol:

-

Kinase Immobilization: Covalently immobilize the purified, active kinase onto a sensor chip surface. Careful optimization of immobilization conditions is critical to ensure the protein remains active.[8][10]

-

Compound Injection: Inject a series of concentrations of the compound across the chip surface.

-

Detection: The SPR instrument detects changes in the refractive index at the surface as the compound binds and dissociates, generating a sensorgram.

-

Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD), where KD = kd/ka. A low KD value signifies high binding affinity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality: To be effective, a drug must bind its target in the complex environment of a living cell. CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11] An observed thermal shift provides strong evidence of target engagement in a physiological context.[12][13]

Protocol:

-

Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of the compound for a defined period (e.g., 1 hour).[14]

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[14]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation.[12]

-

Detection: Analyze the amount of soluble target kinase remaining at each temperature using a specific antibody via Western blot or ELISA.

-

Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.[15]

| Assay | Kinase X | Kinase Y | Interpretation |

| Biochemical IC50 | 50 nM | 1.2 µM | Compound is ~24-fold more potent against Kinase X. |

| SPR Binding KD | 85 nM | 2.5 µM | Confirms direct binding and higher affinity for Kinase X. |

| CETSA (ΔTm) | +5.2 °C | +0.8 °C | Demonstrates significant, preferential engagement of Kinase X in intact cells. |

Phase III: Elucidation of Downstream Cellular Mechanism

With a validated target (Kinase X), Phase III investigates the functional consequences of its inhibition within the cell, linking target engagement to a cellular phenotype.

Signaling Pathway Analysis via Western Blot

Causality: Protein kinases function by phosphorylating downstream substrate proteins.[16] Observing a decrease in the phosphorylation of a known, direct substrate of the target kinase upon compound treatment is the most direct evidence of functional target inhibition in a cellular pathway.

Protocol:

-

Cell Treatment: Treat a sensitive cell line (e.g., Cell Line A) with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a short time course (e.g., 30, 60, 120 minutes).

-

Protein Lysis: Lyse the cells and quantify total protein concentration.

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known Kinase X substrate (e.g., p-SubstrateZ) and for the total amount of that substrate (Total-SubstrateZ). Also probe for total Kinase X and a loading control (e.g., GAPDH).

-

Analysis: A dose-dependent decrease in the p-SubstrateZ signal, without a change in Total-SubstrateZ or Total-Kinase X, confirms on-target pathway inhibition.

Unbiased Phosphoproteomics

Causality: While Western blotting confirms expected effects, phosphoproteomics provides an unbiased, global view of how the compound alters cellular signaling networks.[17] This can confirm the on-target pathway, identify unexpected off-target effects, and reveal novel downstream biology.[18][19]

Protocol:

-

Sample Preparation: Treat cells with vehicle or compound (e.g., 1 µM for 1 hour). Lyse cells, digest proteins into peptides with trypsin, and enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[20][21][22]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify and quantify thousands of phosphosites. Compare the abundance of each phosphosite between vehicle- and compound-treated samples.

-

Pathway Analysis: Use tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify signaling pathways that are significantly modulated by the compound treatment. The analysis should confirm the downregulation of the Kinase X pathway and may reveal other affected networks.

Mechanism-Based Phenotypic Assays

Causality: The final step is to connect the observed inhibition of the signaling pathway to the anti-proliferative phenotype. The choice of assay is guided by the known biological functions of the validated target, Kinase X.

Protocol (Example if Kinase X regulates the cell cycle):

-

Cell Treatment: Treat synchronized cells with vehicle or compound at GI50 and 10x GI50 concentrations.

-

Cell Cycle Analysis: After 24-48 hours, harvest cells, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Analysis: A significant increase in the percentage of cells arrested in a specific phase of the cell cycle (e.g., G1 or G2/M) would link the compound's anti-proliferative effect to a specific cellular process controlled by Kinase X.

Visualizations

Workflow for MoA Elucidation

Caption: Inhibition of Kinase X by the compound.

Conclusion

This technical guide outlines a systematic, evidence-based strategy for exploring the mechanism of action of 2-Chloro-5-(oxazol-4-yl)aniline, centered on the hypothesis that it functions as a protein kinase inhibitor. By progressing through the described phases of discovery, validation, and mechanistic elucidation, researchers can build a comprehensive and robust data package. This logical workflow, which integrates computational, biochemical, and cell-based methods, ensures a high degree of scientific integrity and provides a clear path from a structural observation to a functional cellular mechanism.

References

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

-

Jafari, R., et al. (2016). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. Available at: [Link]

-

Papalia, G. A. (2009). Biacore for lead discovery: a technology of choice. Methods in Molecular Biology. Available at: [Link]

-

Humphrey, S. J., et al. (2015). Phosphoproteomics reveals widespread dynamic regulation of the insulin signaling network. Cell Metabolism. Available at: [Link]

-

Manning, G., et al. (2002). The protein kinase complement of the human genome. Science. Available at: [Link]

-

Reaction Biology Corporation. (n.d.). Kinase Inhibitor Development Guide. Available at: [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Available at: [Link]

-

Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

-

Rikova, K., et al. (2007). Global survey of phosphotyrosine signaling identifies oncogenic kinases in lung cancer. Cell. Available at: [Link]

-

Gaikwad, D. D., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]

-

Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Available at: [Link]

-

Zhang, Y., et al. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & Cellular Proteomics. Available at: [Link]

-

Wu, G., et al. (2015). A specific issue on kinase inhibitors. Journal of Hematology & Oncology. Available at: [Link]

-

Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Available at: [Link]

-

Axelsson, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71738743, 2-Chloro-5-(oxazol-4-yl)aniline. Available at: [Link]

-

Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in Molecular Biology. Available at: [Link]

-

Sbardella, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules. Available at: [Link]

-

Taylor & Francis Online. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available at: [Link]

-

Re-Smit, E., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

-

Chen, Y-J., et al. (2023). Panorama: a database for the oncogenic evaluation of somatic mutations in pan-cancer. Nucleic Acids Research. Available at: [Link]

-

Boschelli, D. H., et al. (2001). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of Medicinal Chemistry. Available at: [Link]

-

Iannelli, P., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]

-

Khan, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]

-

Alghamdi, S., et al. (2022). Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Wang, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics. Available at: [Link]

-

Chen, H., et al. (2022). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. STAR Protocols. Available at: [Link]

-

Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

-

El-Naggar, M., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazole-Based Compounds As Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 4. mdpi.com [mdpi.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. shop.carnabio.com [shop.carnabio.com]

- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioradiations.com [bioradiations.com]

- 9. mdpi.com [mdpi.com]

- 10. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. news-medical.net [news-medical.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Principles of phosphoproteomics and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Properties of Substituted Aniline Derivatives: From Fundamental Principles to Drug Discovery Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. A profound understanding of their thermodynamic properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the prediction of a molecule's behavior in biological systems and guiding the optimization of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the key thermodynamic parameters governing the behavior of substituted aniline derivatives, the state-of-the-art experimental and computational methodologies used to determine them, and their direct implications in the intricate process of drug discovery and development.

The Thermodynamic Landscape of Substituted Anilines: Core Concepts

The journey of a drug molecule from administration to its therapeutic target is governed by a complex interplay of thermodynamic forces. For substituted anilines, the nature and position of substituents on the aromatic ring profoundly influence these properties, dictating everything from solubility and membrane permeability to target binding affinity.

Enthalpy, Entropy, and Gibbs Free Energy: The Driving Forces

At the heart of thermodynamics lie three key state functions:

-

Enthalpy (ΔH): Represents the total heat content of a system. In the context of drug-receptor binding, a favorable (negative) enthalpy change often signifies the formation of strong, specific interactions such as hydrogen bonds and van der Waals forces.

-

Entropy (ΔS): A measure of the randomness or disorder of a system. A positive entropy change, often driven by the release of ordered water molecules from the binding site (the hydrophobic effect), can be a significant contributor to binding affinity.

-

Gibbs Free Energy (ΔG): The ultimate determinant of a process's spontaneity. It is related to enthalpy and entropy by the fundamental equation: ΔG = ΔH - TΔS A negative Gibbs free energy change is indicative of a spontaneous process, such as the favorable binding of a drug to its target.

The intricate balance between enthalpy and entropy dictates the overall binding affinity and can provide invaluable insights into the nature of the interaction.[1]

Key Thermodynamic Parameters for Drug Development

Several specific thermodynamic parameters are of paramount importance in the characterization of substituted aniline derivatives for pharmaceutical applications:

-

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. This fundamental property is crucial for understanding the intrinsic stability of a molecule.

-

Enthalpy of Sublimation (ΔHsub°): The enthalpy change required to convert one mole of a solid substance directly into a gas. This parameter is a measure of the strength of intermolecular forces in the crystal lattice and is essential for predicting solubility and dissolution rates.

-

Solvation Thermodynamics (ΔHsolv°, ΔSsolv°, ΔGsolv°): These parameters describe the energetic changes that occur when a solute is dissolved in a solvent. The solvation process has profound effects on the thermodynamic, kinetic, and spectral behavior of solutions.[2] Understanding the thermodynamics of solvation in water and various organic solvents is critical for predicting a drug's solubility, membrane permeability, and distribution within the body.[3][4]

-

pKa and the Thermodynamics of Dissociation: The acid dissociation constant (pKa) is a measure of the acidity of a compound.[5] For aniline derivatives, the basicity of the amino group is a key determinant of its ionization state at physiological pH, which in turn influences its solubility, absorption, and interaction with biological targets.[6] The temperature dependence of pKa allows for the determination of the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the dissociation process.

Experimental Determination of Thermodynamic Properties

Accurate experimental data is the bedrock upon which our understanding of molecular thermodynamics is built. A variety of sophisticated techniques are employed to measure the thermodynamic properties of substituted anilines.

Calorimetry: The Direct Measurement of Heat

Calorimetry stands as the most direct method for determining enthalpy changes.

This technique is the gold standard for determining the standard enthalpy of formation of solid and liquid organic compounds.

Experimental Protocol: Rotating Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically less than 1.1 grams) of the substituted aniline derivative is placed in a crucible within the "bomb," a robust, sealed container.[7] A known length of ignition wire is connected to the terminals inside the bomb.

-

Bomb Assembly and Pressurization: One milliliter of water is added to the bomb to ensure that the combustion products are in their standard states. The bomb is then sealed and flushed with oxygen before being pressurized to approximately 25-30 atm.[8][9]

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the wire. The temperature of the water is meticulously recorded at regular intervals until a steady state is reached.[10]

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid), and the amount of sample burned.[11] From the heat of combustion, the standard enthalpy of formation can be derived using Hess's Law.

Diagram: Workflow for Bomb Calorimetry

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Calvet microcalorimetry is a highly sensitive technique for measuring the enthalpy of sublimation of small quantities of material.[12]

Experimental Protocol: Calvet Microcalorimetry

-

Sample Introduction: A small, precisely weighed sample (1-5 mg) of the substituted aniline is dropped into the calorimetric cell, which is maintained at a constant temperature.

-

Heating and Evacuation: An initial endothermic peak is observed as the sample is heated to the calorimeter's temperature. Once the baseline is re-established, the cell is evacuated to a low pressure.

-

Sublimation Measurement: The sublimation of the compound results in a second endothermic peak, the area of which is proportional to the enthalpy of sublimation.

-

Calibration: The instrument is calibrated by dissipating a known amount of heat in the cell using the Joule effect.

-

Calculation: The enthalpy of sublimation is calculated from the area of the sublimation peak, the amount of sample, and the calibration constant.

Diagram: Calvet Microcalorimetry Process

Caption: Sequential steps in measuring enthalpy of sublimation via Calvet microcalorimetry.

Spectroscopic Methods for pKa Determination

UV-Vis spectroscopy is a widely used and accessible method for determining the pKa of ionizable compounds, including substituted anilines.[13][14]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

-

Solution Preparation: A stock solution of the aniline derivative is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation in Microplate: A small aliquot of the stock solution is added to each well of a 96-well microtiter plate containing the different buffer solutions.[11]

-

Spectral Acquisition: The UV-Vis absorption spectrum of each well is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different molar absorptivities is plotted against pH.

-

pKa Determination: The pKa is determined from the inflection point of the resulting sigmoidal curve.[6]

Diagram: UV-Vis Spectroscopy for pKa Determination

Caption: Workflow for determining pKa using UV-Vis spectroscopy.

Computational Thermochemistry: A Powerful Predictive Tool

Alongside experimental techniques, computational chemistry has emerged as an indispensable tool for predicting the thermodynamic properties of molecules. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3, CBS) can provide accurate estimates of enthalpies of formation and other thermodynamic parameters, often with a precision that rivals experimental measurements.[15][16] These computational approaches are particularly valuable for screening large numbers of candidate molecules and for studying reactive or unstable species.[17]

Thermodynamic Properties in Action: Driving Drug Discovery

A thorough understanding of the thermodynamic properties of substituted anilines directly informs several critical aspects of the drug discovery and development pipeline.

Optimizing Drug-Target Interactions

The binding of a drug to its biological target is a thermodynamic process. By dissecting the Gibbs free energy of binding into its enthalpic and entropic components, medicinal chemists can gain a deeper understanding of the forces driving the interaction.[18] For instance, a binding event that is primarily enthalpically driven suggests strong, specific hydrogen bonding and van der Waals interactions, while an entropically driven interaction points to the importance of the hydrophobic effect.[1] This knowledge allows for a more strategic approach to lead optimization, where modifications to the aniline scaffold can be designed to enhance favorable enthalpic or entropic contributions to binding.

Predicting and Improving ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) of a drug are all heavily influenced by its physicochemical, and therefore thermodynamic, properties.

-

Solubility: The enthalpy of sublimation provides a measure of the energy required to break the crystal lattice, a key component of the overall energetics of dissolution. By understanding how different substituents affect the enthalpy of sublimation, chemists can modulate the solid-state properties of a drug to improve its solubility.

-

Permeability: The thermodynamics of solvation in different environments (e.g., aqueous versus lipid) govern a molecule's ability to partition across biological membranes. Lipophilicity, a key parameter in drug design, is fundamentally a thermodynamic quantity.[8]

-

Metabolism: The aniline moiety is susceptible to metabolic transformations in the liver, which can sometimes lead to the formation of toxic metabolites.[19] Understanding the thermodynamics of these metabolic reactions can aid in the design of aniline derivatives with improved metabolic stability.

Quantitative Data Summary

While a comprehensive database of thermodynamic data for all substituted anilines is beyond the scope of this guide, the following table provides illustrative experimental data for aniline and some of its derivatives to highlight the influence of substituents.

| Compound | ΔfH°(gas) (kJ/mol) | ΔHsub° (kJ/mol) | pKa |

| Aniline | 87[20] | 55.83 (vaporization)[20] | 4.63 |

| 4-Nitroaniline | - | - | 1.0 |

| 4-Methylaniline | - | - | 5.08 |

| 4-Chloroaniline | - | - | 3.98 |

Conclusion: A Thermodynamic Compass for Drug Discovery

The thermodynamic properties of substituted aniline derivatives are not abstract physical constants but rather a quantitative language that describes their behavior in the complex biological milieu. By mastering this language, researchers, scientists, and drug development professionals can navigate the challenging landscape of drug discovery with greater precision and insight. A deep understanding of enthalpy, entropy, and Gibbs free energy, coupled with robust experimental and computational tools, provides a powerful compass for the rational design of safer and more effective medicines. The continued generation of high-quality thermodynamic data for this important class of compounds will undoubtedly fuel future innovations in pharmaceutical sciences.

References

-

Thermodynamic Studies for Drug Design and Screening. PMC - NIH. Available at: [Link]

- [Reference for a general statement about the importance of thermodynamics in drug design - placeholder]

- [Reference for a general statement about the prevalence of anilines in medicinal chemistry - placeholder]

-

Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate. Available at: [Link]

-

Further Insights into the Crystal Engineering of High Explosives of 1:2 Salts of the s-Tetrazine Receptor-Picrate Anion Series. MDPI. Available at: [Link]

- [Reference for a specific d

- [Reference for a specific d

-

Solvation Enthalpies and Free Energies for Organic Solvents through a Dense Neural Network: A Generalized-Born Approach. MDPI. Available at: [Link]

- [Reference for a specific d

-

Aniline (data page). Wikipedia. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

- [Reference for a specific d

-

Thermochemistry of Semiconductor Molecules: Enthalpies of Dissolution, Solvation, and Evaporation for o-Phenylenediamine and ortho-, meta-, para-Hydroxy Aniline Compounds. ResearchGate. Available at: [Link]

- [Reference for a specific d

-

Enthalpy-entropy compensation: the role of solvation. PubMed. Available at: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]